molecular formula C11H6Cl2N2S B12071788 3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile

3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile

Cat. No.: B12071788
M. Wt: 269.1 g/mol
InChI Key: DLDZKUXTTPJUBV-UHFFFAOYSA-N
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Description

3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics . The presence of the amino and cyano groups, along with the dichlorophenyl moiety, makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is known for its efficiency in producing aminothiophene derivatives.

Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . This reaction is also effective in synthesizing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Gewald reaction due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of both amino and cyano groups, along with the dichlorophenyl moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H6Cl2N2S

Molecular Weight

269.1 g/mol

IUPAC Name

3-amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile

InChI

InChI=1S/C11H6Cl2N2S/c12-6-1-2-7(8(13)3-6)10-4-9(15)11(5-14)16-10/h1-4H,15H2

InChI Key

DLDZKUXTTPJUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(S2)C#N)N

Origin of Product

United States

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